molecular formula C9H10ClFO3S B13632897 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13632897
M. Wt: 252.69 g/mol
InChI Key: CAXVFPITRPQEAT-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) group attached to an ethane backbone, which is further substituted with a 2-fluorobenzyloxy moiety. This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)6-5-14-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

CAXVFPITRPQEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-fluorobenzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonamide, sulfonate ester, or sulfonic acid derivatives.

Key reactions include:

  • Amine sulfonylation : Reacts with primary/secondary amines to form sulfonamides.
    Example:
    R-NH2+ClSO2-CH2CH2-O-Bz-FR-NHSO2-CH2CH2-O-Bz-F+HCl\text{R-NH}_2 + \text{ClSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} \rightarrow \text{R-NHSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} + \text{HCl}
    Conditions: Dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, with a base (e.g., pyridine) to neutralize HCl .

  • Alcoholysis : Reacts with alcohols to yield sulfonate esters.
    Example:
    R-OH+ClSO2-CH2CH2-O-Bz-FR-OSO2-CH2CH2-O-Bz-F+HCl\text{R-OH} + \text{ClSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} \rightarrow \text{R-OSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} + \text{HCl}
    Conditions: Low temperatures (0–5°C) to minimize side reactions; NaH or Et₃N as base.

NucleophileProduct ClassTypical SolventBase Used
AminesSulfonamidesDCM/THFPyridine
AlcoholsSulfonate EstersTHFNaH
WaterSulfonic AcidsAqueous HClNone

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to generate a sulfene intermediate (SO₂=CH–CH₂–O–Bz-F), which can dimerize or react further.

Mechanism :
ClSO2-CH2CH2-O-Bz-FBaseSO2=CH–CH2-O-Bz-F+HCl\text{ClSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} \xrightarrow{\text{Base}} \text{SO}_2=\text{CH–CH}_2\text{-O-Bz-F} + \text{HCl}
Conditions: Strong bases (e.g., NaOH, K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (50–80°C).

Applications :

  • Sulfenes react with dienes in Diels-Alder reactions.

  • Trapping with nucleophiles (e.g., amines) yields vicinal sulfonamides.

Friedel-Crafts Sulfonylation

The sulfonyl chloride acts as an electrophile in Friedel-Crafts reactions with aromatic substrates (e.g., benzene derivatives).

Reaction :
Ar–H+ClSO2-CH2CH2-O-Bz-FAlCl3Ar–SO2-CH2CH2-O-Bz-F+HCl\text{Ar–H} + \text{ClSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} \xrightarrow{\text{AlCl}_3} \text{Ar–SO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} + \text{HCl}
Conditions: Catalytic Lewis acids (AlCl₃, FeCl₃) in DCM or nitrobenzene at 0–25°C .

Key Considerations :

  • Electron-rich arenes (e.g., anisole) react faster.

  • The 2-fluorobenzyl ether group may direct electrophilic substitution regioselectivity.

Stability and Side Reactions

Hydrolysis :
Rapid hydrolysis in aqueous media forms the corresponding sulfonic acid:
ClSO2-CH2CH2-O-Bz-F+H2OHO3S-CH2CH2-O-Bz-F+HCl\text{ClSO}_2\text{-CH}_2\text{CH}_2\text{-O-Bz-F} + \text{H}_2\text{O} \rightarrow \text{HO}_3\text{S-CH}_2\text{CH}_2\text{-O-Bz-F} + \text{HCl}
Conditions: Accelerated by heat or acidic/basic catalysts .

Thermal Decomposition :
At temperatures >150°C, the compound decomposes via S–O bond cleavage, releasing SO₂ and forming chloroethyl ether byproducts.

Comparative Reactivity

The fluorinated benzyl ether group enhances electron-withdrawing effects, increasing sulfonyl chloride reactivity compared to non-fluorinated analogs:

CompoundRelative Reactivity (vs Reference)
2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride1.5× (due to –F electron withdrawal)
Benzyloxyethane sulfonyl chloride1.0× (reference)
4-Methylbenzyloxyethane sulfonyl chloride0.7× (electron-donating –CH₃)

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Fluorinated Groups: The 2-fluorobenzyloxy group in the target compound likely enhances electrophilicity at the sulfonyl chloride center due to the electron-withdrawing nature of fluorine, similar to 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride . This contrasts with non-fluorinated analogs like 2-(thiophen-2-yl)ethane-1-sulfonyl chloride, where the thiophene’s electron-rich sulfur may slightly deactivate the sulfonyl chloride .
  • Steric and Lipophilic Considerations : Bulky substituents, such as the isopentyloxy chain in 2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride, reduce solubility in aqueous media but improve compatibility with organic matrices . The target compound’s benzyloxy group balances moderate steric bulk with lipophilicity, making it suitable for reactions in mixed solvents.

Biological Activity

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a sulfonyl chloride moiety, making it a candidate for various pharmacological applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride primarily involves its interaction with specific enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, particularly cysteine residues. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes through covalent modification, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways associated with cellular responses.

Biological Activity

Research indicates that 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt cellular processes in bacteria through enzyme inhibition.
  • Cytotoxic Effects : In vitro studies have reported cytotoxicity against cancer cell lines. The compound's mechanism involves inducing apoptosis in targeted cells, making it a potential candidate for cancer therapy.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting its potential as an antimicrobial agent ( ).

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those toxic to normal cells. This selectivity highlights its potential as a chemotherapeutic agent ( ).

Q & A

Q. What synthetic methodologies are effective for preparing 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride, and how do reaction parameters affect outcomes?

The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A scalable approach involves reacting 2-fluorobenzyl alcohol with ethane-1,2-diol under acidic conditions, followed by chlorosulfonation. For example, the thiourea/NCBSI/HCl system (used for analogous sulfonyl chlorides) enables efficient conversion of intermediates to sulfonyl chlorides under mild conditions, achieving yields >85% . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Temperature : Controlled cooling (0–5°C) minimizes side reactions during chlorosulfonation.
  • Stoichiometry : Excess chlorosulfonic acid ensures complete conversion but requires careful quenching.

Q. How is structural characterization of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride performed to confirm purity and identity?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance:

  • ¹H NMR : The 2-fluorobenzyl group shows aromatic protons as a multiplet (~δ 7.0–7.5 ppm) and a singlet for the methyleneoxy group (δ ~4.6 ppm). The ethane-sulfonyl moiety appears as triplets (δ ~3.5–3.7 ppm) .
  • Elemental analysis : Discrepancies >0.3% in C/H/N/S suggest impurities, necessitating recrystallization or column purification .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in nucleophilic substitutions involving this compound?

Density Functional Theory (DFT) calculations can model transition states and identify steric/electronic effects. For example:

  • Steric hindrance : The 2-fluorobenzyl group may distort the sulfonyl chloride’s geometry, reducing accessibility for nucleophiles.
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., sulfur atom) to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) reconciles computational predictions with empirical data .

Q. What protocols ensure the compound’s stability during long-term storage and handling?

Stability studies should assess:

  • Temperature : Store at –20°C in amber vials to slow hydrolysis. Evidence from safety protocols recommends avoiding heat sources to prevent decomposition .
  • Moisture : Karl Fischer titration monitors water content; <50 ppm is ideal.
  • Analytical tracking : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) detects degradation products like sulfonic acids .

Methodological Considerations

  • Contradiction analysis : If NMR data conflicts with literature (e.g., unexpected splitting patterns), variable-temperature NMR or COSY/HSQC experiments clarify conformational dynamics .
  • Synthetic optimization : Design of Experiments (DoE) models (e.g., factorial designs) identify critical parameters (e.g., molar ratios, reaction time) for maximizing yield .

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